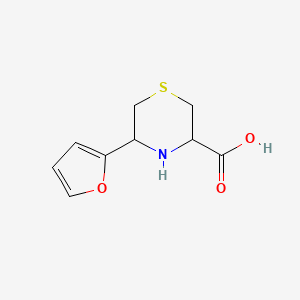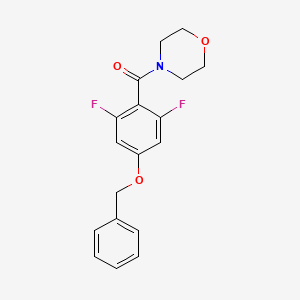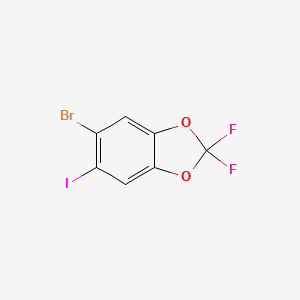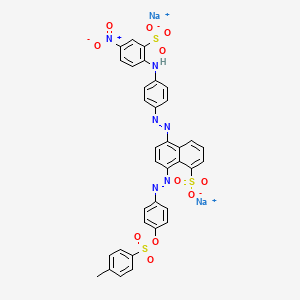
5-(Furan-2-yl)thiomorpholine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Furan-2-yl)thiomorpholine-3-carboxylic acid is a heterocyclic compound that features a furan ring attached to a thiomorpholine ring with a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)thiomorpholine-3-carboxylic acid typically involves the reaction of furan derivatives with thiomorpholine under specific conditions. One common method includes the use of a furan-2-carboxylic acid derivative, which is reacted with thiomorpholine in the presence of a suitable catalyst and solvent. The reaction conditions often involve heating and may require inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield and purity, and may include additional steps for purification such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(Furan-2-yl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The thiomorpholine ring can be reduced to form thiomorpholine derivatives with different oxidation states.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or carbodiimides for amidation.
Major Products
The major products formed from these reactions include various furan and thiomorpholine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-(Furan-2-yl)thiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique structural properties.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 5-(Furan-2-yl)thiomorpholine-3-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. Its effects are likely mediated through interactions with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Furan-2-yl-2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide
- 5-Hydroxymethyl-2-furancarboxylic acid
- 5-Cyano-furan-2-carboxylic acid
Uniqueness
5-(Furan-2-yl)thiomorpholine-3-carboxylic acid is unique due to the presence of both a furan ring and a thiomorpholine ring in its structure. This combination imparts distinct chemical and physical properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C9H11NO3S |
|---|---|
Peso molecular |
213.26 g/mol |
Nombre IUPAC |
5-(furan-2-yl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO3S/c11-9(12)7-5-14-4-6(10-7)8-2-1-3-13-8/h1-3,6-7,10H,4-5H2,(H,11,12) |
Clave InChI |
OAAVTPWUFJOLCG-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(CS1)C(=O)O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N,3-dimethyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14779802.png)
![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[1-(1-methylethyl)-1H-imidazole-kappaN3]-, (SP-4-1)-](/img/structure/B14779816.png)


![[(4R,4aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B14779826.png)



![2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonic acid](/img/structure/B14779843.png)



![N,N-bis[1-(2-methoxyphenyl)ethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14779860.png)
![tert-butyl (3aS,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B14779865.png)
